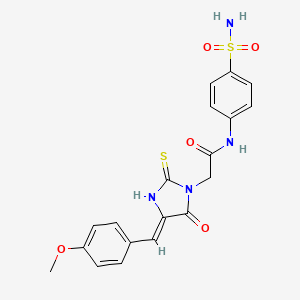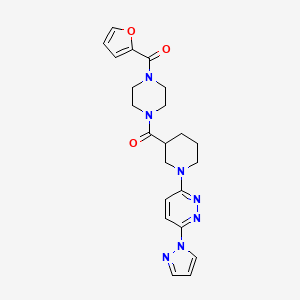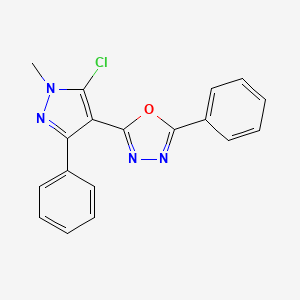
2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole (CMPD-1) is a novel synthetic compound that has been used in a variety of research applications. It is a synthetic pyrazol-oxadiazole derivative that was first synthesized in 2012. Since then, it has been studied in the laboratory for its potential applications in various scientific research areas. In
Scientific Research Applications
Antibacterial Activity
A study investigated the synthesis of novel oxadiazoles, including 2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole derivatives, and evaluated their antibacterial activity. One compound in this series exhibited significant antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, showcasing the potential of these compounds in developing new antibacterial agents (Rai et al., 2009).
Fungicidal Activity
Another study explored the synthesis of 2-alkyl (alkythio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3,4-oxadiazoles (thiadiazoles) as potential fungicides. These compounds were evaluated for their fungicidal activity against rice sheath blight, a major disease affecting rice in China. The study found that certain derivatives had higher fungicidal activity, suggesting their application in agriculture for crop protection (Chen et al., 2000).
Anticancer and Anti-inflammatory Potential
Research focusing on the computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole derivatives, including those similar to the query compound, assessed their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Some derivatives showed promising results in binding to cancer targets and exhibited potential as anticancer and anti-inflammatory agents (Faheem, 2018).
Insecticidal Activity
A study on anthranilic diamides analogs containing 1,3,4-oxadiazole rings synthesized and characterized various compounds for their insecticidal activities against the diamondback moth. Preliminary bioassays indicated that some compounds displayed good insecticidal activities, opening avenues for the development of new insecticides (Qi et al., 2014).
Antimicrobial and Antioxidant Activities
Further research synthesized novel pyrazole integrated 1,3,4-oxadiazoles and evaluated them for their antimicrobial activity. Some compounds demonstrated potent to moderate activity against various bacteria and fungi, with certain derivatives also showing strong antioxidant activity. This highlights the dual potential of such compounds in antimicrobial and antioxidant applications (Ningaiah et al., 2014).
properties
IUPAC Name |
2-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O/c1-23-16(19)14(15(22-23)12-8-4-2-5-9-12)18-21-20-17(24-18)13-10-6-3-7-11-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHWJUAVFWGPST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C3=NN=C(O3)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2758990.png)
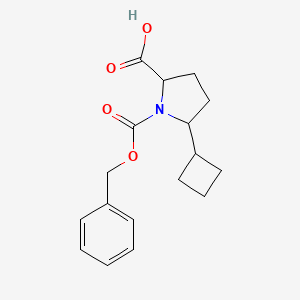
![2-((5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide](/img/structure/B2758994.png)
![3-chloro-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2758996.png)

![N-(2-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2758998.png)
![2-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2759000.png)

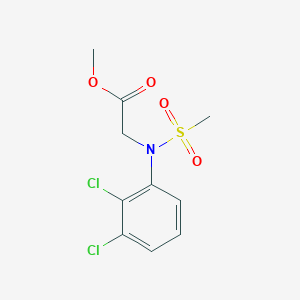
![5-[(diethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2759004.png)
![6-[3-(dimethylamino)acryloyl]-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B2759005.png)
